3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
The compound appears to contain a benzo[d]thiazole moiety, which is a heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities . It also contains a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one moiety, which is a complex ring structure that could potentially contribute to its biological activity.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into similar chemical families, such as azido-thiadiazoles and diazocinones, focuses on the synthesis and reactivity of these compounds. For instance, studies have shown methods for synthesizing various heterocyclic compounds, including triazole derivatives and diazepines, through reactions involving azido and thiadiazole groups (Pokhodylo et al., 2018; Robins et al., 2006). These studies illustrate the potential for creating diverse bioactive molecules through the manipulation of similar chemical structures.
Mechanism of Action
properties
IUPAC Name |
11-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c24-18-7-3-5-16-14-8-13(10-23(16)18)9-22(11-14)19(25)12-26-20-21-15-4-1-2-6-17(15)27-20/h1-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLKFLGMQOEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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